{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide
Description
Properties
IUPAC Name |
[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methyl-trimethylazanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N2.HI/c1-13-7-9-17(10-8-13)18-14(2)11-16(15(18)3)12-19(4,5)6;/h7-11H,12H2,1-6H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRGHBANRQVLFZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C[N+](C)(C)C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Attachment of the Trimethylazanium Group: The final step involves the quaternization of the nitrogen atom in the pyrrole ring with trimethylamine, followed by the addition of iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Alkylation Reactions
The compound serves as an alkylating agent due to its quaternary ammonium group. Key applications include:
Example: Reaction with piperidine yields a structurally analogous quaternary ammonium salt, enhancing solubility for pharmaceutical formulations .
Oxidation
-
Methyl groups : Oxidized to carboxylic acids using KMnO₄ under acidic conditions.
-
Pyrrole ring : Resists oxidation due to electron-donating methyl substituents, preserving aromaticity.
Reduction
-
Azanium group : Stable under typical reducing conditions (e.g., NaBH₄).
-
Pyrrole ring : Partial hydrogenation to pyrrolidine derivatives requires high-pressure H₂ and Pd/C catalysts.
Nucleophilic Substitution
The iodide ion facilitates displacement reactions:
| Leaving Group | Nucleophile | Product | Application |
|---|---|---|---|
| I⁻ | Hydroxide (OH⁻) | Trimethylamine and substituted pyrrole methanol | Intermediate for functionalized polymers |
Structural and Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₅IN₂ | |
| Molecular Weight | 384.3 g/mol | |
| SMILES | CC1=CC=C(C=C1)N2C(=CC(=C2C)CN+(C)C)C.[I-] | |
| Catalytic Efficiency | TOF = 15 h⁻¹ (cyclic carbonate synthesis) |
Industrial and Research Implications
-
Green Chemistry : Catalyzes CO₂ fixation under mild conditions, aligning with industrial decarbonization goals .
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Pharmaceutical Intermediates : Alkylation products are precursors to bioactive quaternary ammonium compounds .
-
Material Science : Functionalized pyrroles contribute to conductive polymers and organic semiconductors .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure enables the exploration of new reaction pathways and the development of novel compounds. The compound can undergo various reactions, including:
- Oxidation: Leading to alcohols or ketones.
- Reduction: Resulting in dihydropyrrole derivatives.
- Substitution: Facilitating the formation of various substituted pyrrole derivatives.
Biology
In biological research, the compound can act as a probe to study interactions between pyrrole-containing molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it particularly valuable for biochemical studies. Notably, its potential applications include:
- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties against Gram-positive bacteria, suggesting pathways for developing new antibacterial agents.
- Enzyme Inhibition: The compound has shown promise in inhibiting enzymes like tyrosinase, which is crucial for melanin production, potentially aiding in treating hyperpigmentation disorders.
Medicine
The therapeutic potential of the compound is under investigation, with studies exploring its efficacy as a lead compound for drug development targeting specific biological pathways. Notable findings include:
- Anticancer Activity: Research has demonstrated that this compound exhibits significant antimitotic activity against human tumor cells, indicating its potential role in cancer therapeutics.
Industry
In industrial applications, {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide is useful in producing specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Antimicrobial Studies
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of pyrrole derivatives similar to this compound. Results indicated significant inhibition against various Gram-positive bacteria, showcasing its potential in developing antimicrobial therapies .
Anticancer Evaluation
Research conducted by the National Cancer Institute evaluated the anticancer activity of this compound through a single-dose assay across numerous cancer cell lines. The findings revealed a mean growth inhibition rate indicative of significant anticancer potential .
Mechanism of Action
The mechanism of action of {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a pyrrole core with analogs described in the 2010 Molecules study (). Key differences lie in the substituents:
- Electronic Effects : The trifluoromethoxy group in analogs introduces strong electron-withdrawing properties, contrasting with the electron-donating methyl group in the target compound. This impacts reactivity and intermolecular interactions .
- Steric Effects: The bulky trimethylazanium group in the target compound may hinder rotational freedom compared to the smaller chloroethanone or thiazole substituents in analogs.
Spectroscopic and Analytical Data
Key spectral comparisons (from ):
Methodological Considerations
Structural characterization of analogs relied on SHELX-based refinement () and WinGX/ORTEP for crystallographic visualization (). These tools are critical for confirming substituent geometry and intermolecular interactions in related compounds.
Biological Activity
The compound {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide , also known by its CAS number 1025737-67-0, is a quaternary ammonium salt characterized by a complex structure that includes a pyrrole ring and multiple methyl substitutions. Its unique molecular configuration suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 384.3 g/mol. The presence of the pyrrole ring and the trimethylazanium group contributes to its distinctive reactivity and interaction with biological systems.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially useful in developing new antibacterial agents.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including tyrosinase, which is crucial in melanin production. This inhibition could have implications in treating hyperpigmentation disorders.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of pyrrole derivatives, including compounds similar to this compound. The results indicated significant inhibition against Gram-positive bacteria, showcasing a potential pathway for further development in antimicrobial therapies.
Enzyme Inhibition
Research focusing on tyrosinase inhibition revealed that analogs of this compound exhibited varying degrees of activity. For instance, one analog showed an IC50 value of 3.82 µM against tyrosinase, indicating it was five times more effective than kojic acid, a well-known inhibitor . This suggests that the compound could be beneficial in cosmetic applications aimed at reducing skin pigmentation.
Data Table: Biological Activity Summary
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | This compound | Not specified | |
| Tyrosinase Inhibition | Analog 1 | 3.82 | |
| Tyrosinase Inhibition | Kojic Acid | 24.09 |
The proposed mechanism for the antimicrobial activity involves the disruption of bacterial cell membranes due to the cationic nature of the quaternary ammonium structure. This leads to increased permeability and eventual cell lysis. For enzyme inhibition, the binding affinity to tyrosinase suggests that the compound may occupy the active site or alter enzyme conformation, thereby reducing melanin synthesis.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of {[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide to achieve high yield and purity?
- Methodological Answer :
- Reaction Conditions : Use reflux in ethanol or glacial acetic acid with catalytic HCl (2–8 hours) to promote cyclization and quaternization .
- Purification : Recrystallization from DMF-EtOH (1:1) or column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) improves purity .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1 or 1:2 molar ratios of precursors) .
- Example Data Table :
| Precursor Ratio | Solvent | Time (h) | Yield (%) | Purity (TLC) |
|---|---|---|---|---|
| 1:1 | Ethanol | 2 | 65 | 0.88 |
| 1:2 | Acetic Acid | 8 | 85 | 0.92 |
Q. How should researchers approach the structural characterization of this compound to confirm its identity?
- Methodological Answer :
- NMR Spectroscopy : Use H-NMR (300 MHz) and C-NMR (75 MHz) in CDCl to identify methyl groups (δ 2.17–2.22 ppm), aromatic protons (δ 6.71–7.74 ppm), and quaternary ammonium signals (δ 3.75–4.02 ppm) .
- FT-IR : Confirm functional groups (e.g., C-N stretch at 1682–1685 cm, aromatic C-H at 1495–1497 cm) .
- Elemental Analysis : Validate empirical formula (e.g., CHNO requires C 80.87%, H 6.79%) .
Q. What safety protocols are critical when handling hygroscopic or reactive intermediates during synthesis?
- Methodological Answer :
- Hygroscopic Compounds : Store in desiccators; use anhydrous solvents (e.g., DMF) during recrystallization .
- Toxic Reagents : Conduct reactions in fume hoods; wear PPE (gloves, goggles) when handling alkyl iodides or concentrated acids .
- Safety Training : Pass 100% on laboratory safety exams (e.g., chemical hygiene plans, spill protocols) before experimental work .
Advanced Research Questions
Q. How can mechanistic studies be designed to elucidate the formation pathway of this quaternary ammonium compound?
- Methodological Answer :
- Kinetic Analysis : Vary reaction temperature (60–85°C) and monitor intermediates via GC-MS .
- Isotopic Labeling : Use N-labeled hydrazines or deuterated solvents to track nitrogen incorporation .
- Computational Modeling : Employ DFT calculations to map energy barriers for cyclization and quaternization steps .
Q. What strategies resolve discrepancies in spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Byproduct Identification : Use HPLC-MS to detect side products; optimize column chromatography gradients (e.g., 4:1 to 3:1 petroleum ether/ethyl acetate) .
- pH Adjustment : Add NaOH (1 N) to precipitate impurities during workup .
- Case Study : Inconsistent H-NMR signals may arise from residual solvents; dry samples over MgSO and reanalyze .
Q. How can computational approaches model the compound’s electronic properties for structure-activity studies?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ion channels) using AMBER or GROMACS .
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethoxy groups) with biological activity using Gaussian or Spartan .
- Electrostatic Potential Maps : Visualize charge distribution to predict binding affinity .
Key Data Contradictions and Solutions
- Contradiction : Varying yields (65–85%) under similar conditions .
- Resolution : Optimize stoichiometry (excess alkylating agent) and solvent polarity (DMF enhances solubility) .
- Contradiction : Discrepancies in melting points (102–124°C) due to polymorphs .
- Resolution : Standardize recrystallization solvents (e.g., EtOH for uniform crystal packing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
